molecular formula C12H15BrN4O2 B5853740 N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B5853740
M. Wt: 327.18 g/mol
InChI Key: VSNAMNLZLTYXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine, also known as BEMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEMT is a triazole derivative that has been synthesized for its potential use as a pharmacological agent.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, studies have shown that N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine inhibits the activity of certain enzymes that are essential for the growth and survival of fungi, bacteria, and cancer cells. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has been found to have various biochemical and physiological effects. Studies have shown that N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine inhibits the growth of fungi and bacteria by disrupting their cell walls and membranes. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been found to induce oxidative stress in cancer cells, leading to their death. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has several advantages for lab experiments. It is easy to synthesize and purify, making it a suitable compound for further research. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been found to have low toxicity, making it a safe compound to work with. However, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has certain limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine also has limited stability, which can affect its efficacy in experiments.

Future Directions

There are several future directions for the research of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine. One potential direction is to explore its potential use as an antifungal and antibacterial agent. Another direction is to investigate its potential use as an anti-inflammatory agent. Further research can also be conducted to elucidate the mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine. Additionally, studies can be conducted to improve the solubility and stability of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine, making it a more effective compound for in vivo experiments.
Conclusion:
In conclusion, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that has potential applications in various fields. Its synthesis method is simple and efficient, making it a suitable compound for further research. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has been found to have antifungal, antibacterial, and anticancer properties, and it has potential use as an anti-inflammatory agent. However, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has certain limitations for lab experiments, such as poor solubility and limited stability. Further research can be conducted to explore its potential applications and to improve its efficacy in experiments.

Synthesis Methods

The synthesis of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine involves the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with hydrazine hydrate and triethyl orthoformate. The reaction is carried out in the presence of glacial acetic acid and the resulting product is purified using column chromatography. The obtained product is N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine, which is a white crystalline powder. The synthesis method of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine is simple and efficient, making it a suitable compound for further research.

Scientific Research Applications

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has been extensively studied for its potential pharmacological applications. Studies have shown that N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has antifungal, antibacterial, and anticancer properties. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been found to have potential use as an anti-inflammatory agent. The compound has been tested against various strains of fungi and bacteria, and it has shown promising results. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has also been tested against various cancer cell lines, and it has been found to have cytotoxic effects on these cells.

properties

IUPAC Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O2/c1-3-19-11-9(13)4-8(5-10(11)18-2)6-14-12-15-7-16-17-12/h4-5,7H,3,6H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNAMNLZLTYXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNC2=NC=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine

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